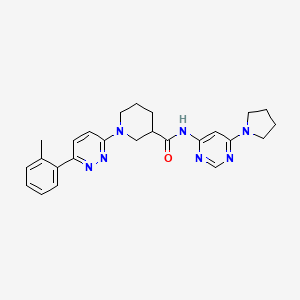

N-(6-(ピロリジン-1-イル)ピリミジン-4-イル)-1-(6-(o-トリル)ピリダジン-3-イル)ピペリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H29N7O and its molecular weight is 443.555. The purity is usually 95%.

BenchChem offers high-quality N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、癌細胞の増殖を阻害する可能性を示しています。研究者たちは、乳がん、肺がん、前立腺がんなど、特定の種類のがんに対する標的療法としての可能性を探求してきました。 メカニズム的には、細胞周期の進行を阻害したり、癌細胞の生存に重要なシグナル伝達経路を破壊したりする可能性があります .

- この化合物の構造は、キナーゼ阻害剤として作用する可能性を示唆しています。キナーゼは、細胞シグナル伝達と調節において重要な役割を果たしています。 特定のキナーゼを選択的に阻害することにより、この化合物は炎症、増殖、アポトーシスに関連する細胞プロセスを調節する可能性があります .

- ピペリジンコアを有するこの化合物は、神経経路に影響を与える可能性があります。研究者たちは、アルツハイマー病やパーキンソン病などの神経変性疾患の治療薬としての可能性を調査してきました。 神経伝達物質受容体に影響を与えるか、タンパク質の誤った折り畳みを防ぐ可能性があります .

- いくつかの研究では、この化合物が抗炎症効果を示すことが示唆されています。炎症反応に関与するプロ炎症性サイトカインや酵素を阻害する可能性があります。 研究者たちは、関節リウマチや炎症性腸疾患などの疾患におけるこの化合物の使用を探求してきました .

- この化合物のピリダジニル基とピリミジニル基は、心臓血管への関連性を示唆しています。心臓機能に関与するイオンチャネルや受容体と相互作用する可能性があります。 調査では、抗不整脈薬または血管拡張薬としての可能性が検討されています .

- 研究者たちは、この化合物が代謝経路に与える影響を検討してきました。グルコース代謝、脂質恒常性、またはインスリン感受性に影響を与える可能性があります。 糖尿病または肥満の治療薬としての可能性は、さらなる探求が必要です .

- 製薬会社は、創薬のためのこの化合物の誘導体を探索する可能性があります。構造的修飾により、その有効性、選択性、または薬物動態を向上させることができます。 ハイスループットスクリーニングと計算モデリングは、有望なアナログを特定する上で役割を果たしています .

抗癌特性

キナーゼ阻害

神経疾患

抗炎症活性

心臓血管への応用

代謝性疾患

創薬

生物活性

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H30N6O with a molecular weight of 414.55 g/mol. The IUPAC name reflects its complex structure, which includes multiple nitrogen-containing heterocycles that are often associated with biological activity.

Research indicates that compounds similar to N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide can act as inhibitors for various enzymes, particularly those involved in lipid metabolism and signaling pathways. For instance, studies have shown that pyrimidine derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme critical for the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .

Structure–Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure affect biological activity. For example, substituents on the pyrimidine ring significantly influence the potency of the compound as an enzyme inhibitor. In one study, derivatives with specific substitutions exhibited enhanced inhibitory activity against NAPE-PLD, with some compounds achieving IC50 values as low as 72 nM .

Table 1: Structure–Activity Relationship Data

| Compound | Substituent | IC50 (nM) | Remarks |

|---|---|---|---|

| 1 | Cyclopropylmethylamide | 72 | Most potent inhibitor found |

| 2 | Morpholine | 500 | Moderate activity |

| 3 | Dimethylamine | 150 | Good selectivity |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar pyrimidine derivatives. Compounds with a pyrimidine core have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL depending on the specific derivative tested .

Neuropharmacological Effects

The modulation of lipid signaling pathways by inhibiting NAPE-PLD suggests potential neuropharmacological applications. In vivo studies have indicated that NAPE-PLD inhibitors can alter emotional behavior and may be beneficial in treating mood disorders .

Case Studies

- Inhibition of NAPE-PLD : A study involving a library of pyrimidine derivatives demonstrated that specific structural modifications could lead to significant increases in inhibitory potency against NAPE-PLD, suggesting a viable pathway for developing therapeutic agents targeting lipid-mediated signaling in the central nervous system .

- Antimicrobial Efficacy : Another investigation into pyrimidine-based compounds revealed their effectiveness against resistant bacterial strains, highlighting their potential as lead compounds for antibiotic development .

特性

IUPAC Name |

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O/c1-18-7-2-3-9-20(18)21-10-11-23(30-29-21)32-14-6-8-19(16-32)25(33)28-22-15-24(27-17-26-22)31-12-4-5-13-31/h2-3,7,9-11,15,17,19H,4-6,8,12-14,16H2,1H3,(H,26,27,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBUEPZEWAROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=NC=N4)N5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。